GFRα-1 Agonism: Displacement of [125I]GDNF Binding in Neuro-2A Cells (IC50 = 10.4 µM)
Aminoquinol diphosphate (tested as XIB4035 free base equivalent) competitively displaces radiolabeled glial cell line-derived neurotrophic factor ([125I]GDNF) from GFRα-1 receptors expressed on Neuro-2A murine neuroblastoma cells with a concentration-dependent inhibition profile [1]. The compound induced Ret autophosphorylation and promoted neurite outgrowth in a concentration-dependent manner, phenocopying the functional effects of native GDNF [1].
| Evidence Dimension | Receptor binding affinity (displacement of natural ligand) |
|---|---|
| Target Compound Data | IC50 = 10.4 µM |
| Comparator Or Baseline | GDNF (recombinant protein, 100% binding reference) |
| Quantified Difference | 10.4 µM required for 50% displacement of GDNF binding |
| Conditions | Neuro-2A mouse neuroblastoma cells, [125I]GDNF radioligand binding assay |
Why This Matters
This is the only quantitative evidence establishing the compound's potency as a small-molecule GFRα-1 agonist, which is critical for researchers seeking a non-protein mimetic of GDNF for CNS studies where protein delivery is impractical.
- [1] Tokugawa K, Yamamoto K, Nishiguchi M, et al. XIB4035, a novel nonpeptidyl small molecule agonist for GFRalpha-1. Neurochem Int. 2003 Jan;42(1):81-6. doi: 10.1016/s0197-0186(02)00053-0. View Source
